molecular formula C11H7ClN2O2 B1494405 2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 80550-76-1

2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B1494405
CAS No.: 80550-76-1
M. Wt: 234.64 g/mol
InChI Key: UTFOEOBMLILAKL-UHFFFAOYSA-N
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Description

2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the benzofuro[3,2-d]pyrimidine family.

Mechanism of Action

Mechanism of Action of 2-(chloromethyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one

Biochemical Analysis

Biochemical Properties

2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with various enzymes and proteins, influencing their activity. For instance, it has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. Additionally, this compound may interact with other biomolecules such as receptor tyrosine kinases, further modulating cellular signaling pathways .

Cellular Effects

The effects of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cell lines, such as MCF-7 and HCT-116, 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one exhibits cytotoxic effects, leading to reduced cell viability and induction of apoptosis . The compound affects cell signaling pathways, including the inhibition of CDK2/cyclin A2 activity, which is essential for cell cycle progression. Furthermore, it impacts gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one involves several key interactions at the molecular level. The compound binds to the active sites of target enzymes, such as CDKs, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, leading to a cascade of downstream effects, including cell cycle arrest and apoptosis. Additionally, 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one may induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins, thereby influencing cellular processes such as proliferation and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one have been studied over various time points to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies in in vitro and in vivo models have demonstrated sustained cytotoxic effects, particularly in cancer cell lines, with continued inhibition of cell proliferation and induction of apoptosis

Dosage Effects in Animal Models

The effects of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound becomes harmful . These findings highlight the importance of dosage optimization in the therapeutic application of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one.

Metabolic Pathways

2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain biological activity or be further processed for excretion. The interaction of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites within the cell .

Transport and Distribution

The transport and distribution of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one within tissues is also dependent on its interaction with plasma proteins and its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is crucial for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus, where it interacts with target enzymes and DNA . Post-translational modifications and targeting signals may direct 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one to specific cellular compartments, enhancing its efficacy in modulating cellular processes .

Preparation Methods

The synthesis of 2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of methyl 2-(chloromethyl)-3-furoate with salicylonitriles in the presence of excess potassium tert-butoxide in N,N-dimethylformamide at 65°C . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium tert-butoxide, N,N-dimethylformamide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one can be compared with other benzofuro[3,2-d]pyrimidine derivatives and similar heterocyclic compounds:

The uniqueness of this compound lies in its specific structural features and its versatile applications in both organic electronics and medicinal chemistry.

Properties

IUPAC Name

2-(chloromethyl)-3H-[1]benzofuro[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-5-8-13-9-6-3-1-2-4-7(6)16-10(9)11(15)14-8/h1-4H,5H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFOEOBMLILAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)NC(=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406232
Record name 2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80550-76-1
Record name 2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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